molecular formula C10H14O B1581577 2-Isopropyl-4-methylphenol CAS No. 4427-56-9

2-Isopropyl-4-methylphenol

Cat. No. B1581577
CAS RN: 4427-56-9
M. Wt: 150.22 g/mol
InChI Key: DSTPUJAJSXTJHM-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylphenol, also known as Thymol or Isothymol, is a natural monoterpenoid phenol derivative of p-Cymene . It is found in oil of thyme, and extracted from Thymus vulgaris (common thyme), ajwain, and various other plants . It is a white crystalline substance with a pleasant aromatic odor and strong antiseptic properties .


Synthesis Analysis

Thymol is produced by the alkylation of m-cresol and propene . In a study, a set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .


Molecular Structure Analysis

The molecular formula of 2-Isopropyl-4-methylphenol is C10H14O . Its IUPAC Standard InChI is InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3 .


Chemical Reactions Analysis

Thymol and its derivatives show various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects . At high rate constants, it effectively scavenged the hydroxyl free radicals thereby producing major transient species named phenoxyl radicals .


Physical And Chemical Properties Analysis

The molecular weight of 2-Isopropyl-4-methylphenol is 150.2176 . It is only slightly soluble in water at neutral pH, but it is extremely soluble in alcohols and other organic solvents . It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol .

Mechanism of Action

The noteworthy effects of thymol are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), antihyperlipidemic (via increasing the levels of high density lipoprotein cholesterol and decreasing the levels of low density lipoprotein cholesterol and low density lipoprotein cholesterol in the circulation and membrane stabilization) (via maintaining ionic homeostasis) effects .

Safety and Hazards

When handling 2-Isopropyl-4-methylphenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Thymol has shown promising therapeutic potential, pharmacological properties and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development . It is one of the potential candidates of natural origin that has shown promising therapeutic potential .

properties

IUPAC Name

4-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTPUJAJSXTJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052104
Record name 2-Isopropyl-p-cresol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Isopropyl-4-methylphenol

CAS RN

4427-56-9
Record name Isothymol
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Record name 2-Isopropyl-p-cresol
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Record name 2-Isopropyl-4-methylphenol
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Record name Phenol, 4-methyl-2-(1-methylethyl)-
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Record name 2-Isopropyl-p-cresol
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Record name 2-isopropyl-p-cresol
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Record name 2-ISOPROPYL-P-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions 2-Isopropyl-4-methylphenol exhibiting allelopathic activity. Can you elaborate on its potential mechanism of action in plants?

A: While the exact mechanism of action of 2-Isopropyl-4-methylphenol on plant growth isn't explicitly detailed in the provided research [], its allelopathic effects likely stem from its phenolic structure. Phenolic compounds are known to interfere with various plant physiological processes. Possible mechanisms include:

    Q2: The study highlights the antioxidant properties of 2-Isopropyl-4-methylphenol. What structural features contribute to this activity?

    A: The antioxidant capacity of 2-Isopropyl-4-methylphenol is primarily attributed to the presence of the phenolic hydroxyl group (-OH) on its aromatic ring. This structural feature allows it to act as an effective radical scavenger by donating hydrogen atoms (H•) to neutralize free radicals like DPPH and H₂O₂ []. The presence of isopropyl and methyl substituents on the aromatic ring can further influence its antioxidant activity by contributing to steric hindrance and electron-donating effects. These factors can impact the stability of the phenoxy radical formed after donating the hydrogen atom, influencing its ability to scavenge additional free radicals.

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